l-Alanyl-l-glutamine

Catalog No.
S517817
CAS No.
39537-23-0
M.F
C8H15N3O4
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Alanyl-l-glutamine

CAS Number

39537-23-0

Product Name

l-Alanyl-l-glutamine

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

HJCMDXDYPOUFDY-WHFBIAKZSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Solubility

Soluble in water
Very slightly soluble (in ethanol)

Synonyms

Ala-Gln, alanyl-glutamine, alanylglutamine, alanylglutamine, (D-Glu)-isomer, Dipeptiven, N(2)-L-alanyl-L-glutamine

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Description

The exact mass of the compound l-Alanyl-l-glutamine is 217.1063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watervery slightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Health Benefits

Studies suggest l-Ala-Gln may offer advantages over glutamine alone due to its improved stability and bioavailability [].

  • Chronic Heart Failure: A study investigated the effects of l-Ala-Gln combined with fish oil in patients with chronic heart failure. While it did not improve exercise performance, it did increase lean body mass and improve quality of life [].
  • Exercise and Hydration: Research suggests l-Ala-Gln may be more effective than glutamine alone in promoting rehydration during endurance exercise due to its enhanced stability in acidic environments [].

Production Methods

Traditionally, l-Ala-Gln is produced through chemical synthesis, a complex and resource-intensive process. Research is exploring alternative methods for more efficient and potentially safer production:

  • Microbial Production: Scientists are developing genetically engineered strains of E. coli to produce l-Ala-Gln. This method offers promise for large-scale production [, ].

L-Alanyl-L-glutamine is a dipeptide composed of the amino acids alanine and glutamine. It is recognized for its stability in aqueous solutions, making it a preferred choice in various nutritional applications, particularly in parenteral nutrition. This compound exhibits a chemical formula of C8H15N3O4C_8H_{15}N_3O_4 and is known to have a high solubility, significantly exceeding that of glutamine alone, which enhances its utility in clinical settings .

  • In Cell Culture: Once inside the cell, cellular enzymes cleave the peptide bond in Ala-Gln, releasing L-glutamine. L-glutamine plays a crucial role in various cellular processes, including protein synthesis, nitrogen transport, and cellular energy metabolism [].
  • Toxicity: Limited data available on the specific toxicity of L-Alanyl-L-glutamine. However, considering its breakdown products (L-alanine and L-glutamine) are natural amino acids, significant toxicity is not expected at physiological doses [].
  • Flammability/Reactivity: Data not readily available on flammability or reactivity.
, including hydrolysis, where it breaks down into its constituent amino acids. Additionally, it can participate in condensation reactions with other amino acids or peptides under specific conditions. The stability of L-alanyl-L-glutamine allows it to resist degradation during sterilization processes, unlike free glutamine .

The biological activity of L-alanyl-L-glutamine is significant, particularly in the context of gastrointestinal health and immune function. It has been shown to protect the gastrointestinal tract by reducing bacterial translocation, thereby lowering the risk of infections and complications such as diarrhea and dehydration . Furthermore, it serves as a source of glutamine for cells during metabolism, which is crucial for cell proliferation and function .

Several methods exist for synthesizing L-alanyl-L-glutamine:

  • Chemical Synthesis: Traditional methods involve the condensation of protected forms of alanine and glutamine, but these processes can be costly and inefficient due to the need for protection and deprotection steps .
  • Fermentative Production: A novel approach utilizes genetically modified Escherichia coli strains expressing l-amino acid α-ligase to produce L-alanyl-L-glutamine directly from glucose and ammonia. This method enhances yield and reduces production costs by eliminating the need for expensive substrates .
  • New Preparation Method: Recent patents describe a method involving phthalic anhydride derivatives of alanine and glutamic acid, leading to higher purity and yield at lower costs compared to traditional methods .

L-Alanyl-L-glutamine has diverse applications:

  • Dietary Supplementation: It is utilized to enhance gut health and support immune function.
  • Parenteral Nutrition: Its high solubility makes it ideal for intravenous nutrition formulations, where it can effectively deliver essential nutrients without the instability associated with free glutamine .
  • Cell Culture: In laboratory settings, L-alanyl-L-glutamine serves as a stable alternative to L-glutamine, minimizing ammonia buildup during cell culture processes .

Studies on L-alanyl-L-glutamine have indicated that it does not exhibit significant adverse interactions when administered alongside other nutrients or medications. Clinical trials have demonstrated its safety profile in various patient populations, including those undergoing chemotherapy . Furthermore, its role in enhancing nutrient absorption and reducing complications during parenteral nutrition has been well-documented .

L-Alanyl-L-glutamine shares similarities with several other dipeptides but possesses unique properties that distinguish it:

Compound NameCompositionUnique Features
Glycyl-GlutamineGlycine + GlutamineLower solubility; often used in muscle recovery
L-AlanineAlanineSingle amino acid; less complex than dipeptides
L-GlutamineGlutamineLess stable in solution; prone to degradation
L-AlanylisoleucineAlanine + IsoleucineDifferent amino acid composition; specific uses
L-AlanylleucineAlanine + LeucineSimilar stability but different functional roles

L-Alanyl-L-glutamine's high solubility and stability make it particularly advantageous in clinical nutrition and cell culture applications compared to these similar compounds.

Chemical Synthesis Approaches for Dipeptide Formation

Chemical synthesis of l-alanyl-l-glutamine employs various methodologies based on conventional peptide coupling strategies. The most established approach utilizes the reaction of d-2-chloropropionic acid or d-2-bromopropionic acid with thionyl chloride to form the corresponding acyl chlorides, followed by Schotten-Baumann reaction with l-glutamine and subsequent ammonolysis [1]. The intermediate N-terminal-protected derivatives undergo coupling reactions under alkaline conditions, where the pH is maintained at approximately 9-10 to ensure optimal reaction efficiency [2].

Solid-phase synthesis methods represent another significant approach for dipeptide formation. These procedures employ N-terminal protected alanine derivatives that react with triphenylphosphine and hexachloroethane in organic solvents to form active esters [3]. The activated intermediates subsequently undergo coupling with glutamine in mixed solvent systems containing organic components and aqueous inorganic base solutions. The volume ratio of organic to aqueous phases typically ranges from 0.5:1 to 2:1, with reaction temperatures maintained between -5°C and 30°C for optimal coupling efficiency [3].

A more recent synthetic methodology involves the use of phthaloyl protection strategies. This approach begins with the preparation of l-phthaloyl-alanyl chloride through reaction with thionyl chloride at 50°C for three hours [4]. The protected intermediate then undergoes coupling with l-glutamic acid in the presence of sodium hydroxide, maintaining the reaction mixture pH between 9.5 and 10.5. Subsequent deprotection steps utilize hydrogen chloride in 1,4-dioxane or trifluoroacetic acid treatment to yield the final dipeptide product with yields ranging from 45% to 52% [3].

Alternative chemical approaches employ pyruvyl chloride as the activating agent. In this methodology, l-glutamine reacts with pyruvyl chloride to generate pyruvyl-l-glutamine, which subsequently undergoes reaction with hydroxylamine hydrochloride or O-alkylhydroxylamine derivatives [2]. The resulting N-2'-hydroximinopropionyl-glutamine or N-2'-alkoxyiminopropionyl-glutamine intermediates are then subjected to catalytic hydrogenation using palladium catalysts to produce l-alanyl-l-glutamine. This approach demonstrates yields of approximately 60-67% with high stereochemical purity [2].

Enzymatic Production via Microbial Biotransformation

Enzymatic synthesis of l-alanyl-l-glutamine leverages the specificity and efficiency of microbial enzymes, particularly l-amino acid α-ligase and α-amino acid ester acyltransferase systems. The most well-characterized enzymatic approach utilizes l-amino acid α-ligase from various bacterial sources, which catalyzes the ATP-dependent condensation of l-alanine and l-glutamine to form the dipeptide product [5] [6].

Escherichia coli strains expressing l-amino acid α-ligase have been extensively developed for fermentative production. The enzyme belongs to the ATP-dependent carboxylate-amine ligase superfamily and catalyzes ligation through an aminoacyl-phosphate reaction intermediate [7] [6]. The condensation process occurs in a single step without degradation of reaction products, making it highly efficient for industrial applications. Recombinant E. coli strains incorporating the lal gene under stationary-phase-specific promoters have achieved extracellular production levels exceeding 100 millimolar concentrations in fed-batch cultivation systems [5].

α-Amino acid ester acyltransferase represents another enzymatic pathway for l-alanyl-l-glutamine synthesis. This enzyme, particularly the variant from Sphingobacterium siyangensis, catalyzes the condensation of l-alanine methyl ester hydrochloride with l-glutamine in aqueous solutions [8]. Recombinant E. coli strains overexpressing this enzyme achieve high cell density cultures with enzymatic activities reaching 440 units per milliliter. Under optimized reaction conditions, total dipeptide yields of 69.7 grams per liter can be achieved within 40 minutes, with molar yields of 67% relative to both substrate amino acids [8].

Pichia pastoris has emerged as an alternative host system for enzymatic production, offering advantages in terms of biosafety compared to E. coli systems. Recombinant P. pastoris strains expressing α-amino acid ester acyltransferase with codon optimization demonstrate approximately 2.5-fold higher production efficiency compared to non-optimized strains [9]. The optimal fermentation conditions include cultivation at 26°C for three days with daily methanol supplementation at 1.5% concentration. Reaction conditions are optimized at 28°C and pH 8.5, with substrate ratios of l-alanine methyl ester to l-glutamine maintained at 1.5:1 for maximum efficiency [9].

Immobilization techniques enhance the practical applicability of enzymatic systems. Agar embedding methods for whole-cell biocatalysts maintain catalytic activity over multiple reaction cycles, with the immobilized systems showing extreme stability after ten successive uses [9]. The maximum molar yield achieved through immobilized systems reaches 63.5% under optimized conditions, making this approach economically viable for industrial implementation.

Industrial-Scale Fermentation Process Optimization

Industrial-scale fermentation for l-alanyl-l-glutamine production requires careful optimization of multiple process parameters to achieve commercial viability. Temperature control represents a critical factor, with optimal production typically occurring at 37°C for enzyme production phases and 26-30°C for product synthesis phases [10] [9]. pH management throughout the fermentation process maintains values between 6.5 and 7.5 during growth phases, with specific adjustments to pH 8.5 during enzymatic conversion steps to maximize catalytic efficiency [9].

Dissolved oxygen concentration significantly influences both cell growth and enzyme expression. Minimum oxygen saturation levels of 40% are maintained through automated stirring control, with aeration rates typically set at 0.7 volume per volume per minute for large-scale bioreactors [10]. The oxygen transfer coefficient must be optimized to prevent oxygen limitation while avoiding excessive shear stress that could damage the microbial cells.

Carbon source optimization plays a crucial role in fermentation economics. Citrate serves as an effective carbon source for enzyme production, with concentrations of 2 grams per liter providing optimal results [10] [11]. Glucose feeding strategies for fed-batch operations typically employ controlled addition rates of 2.0 milliliters per hour to maintain appropriate carbon-to-nitrogen ratios throughout the fermentation cycle [12]. The feeding strategy prevents substrate inhibition while ensuring adequate energy supply for both growth and product formation.

Inducer concentration and timing significantly affect enzyme expression levels. For systems utilizing l-amino acid α-ligase, induction with cyanophycin or related dipeptides at 50 milligrams per liter after 11-13 hours of cultivation provides maximum enzyme yields [10] [11]. The induction period typically lasts 3-5 hours, after which enzyme activity reaches peak levels. Alternative induction strategies using aspartate at 4 grams per liter achieve approximately 30% of the efficiency compared to optimal inducers [10].

Scale-up considerations for industrial implementation include bioreactor design optimization for heat and mass transfer. Stirred tank reactors with working volumes of 420-500 liters have been successfully employed, with stirring speeds automatically controlled between 100-300 revolutions per minute based on dissolved oxygen requirements [10]. The geometric ratios of tank diameter to height, impeller diameter to tank diameter, and liquid height to tank diameter must be optimized to ensure adequate mixing while minimizing power consumption.

Downstream processing integration affects overall process economics. Continuous separation systems using cross-flow filtration with 30-kilodalton molecular weight cutoff membranes enable real-time product recovery [10]. The concentrated enzyme solutions can be lyophilized to produce stable enzyme powders with activities maintained at 78% of original levels after processing [10]. These processing considerations directly impact the overall yield and cost-effectiveness of industrial-scale production.

Purification Strategies and Crystallization Methods

Purification of l-alanyl-l-glutamine from complex fermentation broths or synthetic reaction mixtures requires multi-step chromatographic approaches to achieve pharmaceutical-grade purity. Ion exchange chromatography serves as the primary capture step, utilizing the charge differences between the target dipeptide and process-related impurities [13] [14]. Anion exchange resins operating under gradient elution conditions with ammonium acetate as the mobile phase effectively separate l-alanyl-l-glutamine from structurally similar impurities [14]. Loading capacities typically reach 8 grams of peptide per liter of stationary phase, with total process times of approximately 6 hours for 45-liter columns [14].

Reversed-phase chromatography provides the polishing step for final purification. High-performance liquid chromatography systems utilizing C18 stationary phases with acetonitrile-water gradient elution achieve purities exceeding 99.5% [14]. The separation mechanism relies on hydrophobic interactions, with more hydrophobic peptides exhibiting longer retention times. Column loading capacities of 35 grams of peptide per kilogram of stationary phase are typical for industrial-scale operations [14]. The reversed-phase step effectively removes critical impurities to levels below 0.11%, with other impurities maintained below 0.05% [14].

Ceramic membrane filtration offers an alternative purification approach, particularly for removing enzymatic reaction byproducts. The separation method utilizes continuous chromatography techniques followed by crystallization steps [15]. The ceramic membrane systems provide enhanced chemical stability compared to traditional polymer-based membranes, allowing for aggressive cleaning protocols that extend operational lifetime.

Crystallization represents the final isolation step, converting the purified dipeptide solution into solid pharmaceutical ingredient. Multiple crystalline forms of l-alanyl-l-glutamine have been identified, including four distinct polymorphic forms and several solvate structures [16]. Form III and Form IV represent newly discovered crystalline modifications, distinguished from known forms through Raman spectroscopy and powder X-ray diffraction analysis [16]. The dihydrate form and ethanol solvate form demonstrate isomorphic relationships with Form III, sharing similar molecular arrangements and unit cell parameters [16].

Crystallization conditions significantly influence the final solid form obtained. pH values between 4 and 6 typically favor crystal nucleation, with optimal results achieved through controlled pH adjustment using hydrochloric acid [2]. Temperature control during crystallization affects both nucleation rates and crystal morphology, with temperatures between 5°C and 10°C providing optimal balance between nucleation and growth rates [3]. Solvent selection plays a crucial role, with ethanol-water mixtures and 1,4-dioxane-water systems commonly employed for recrystallization procedures [2] [3].

Vapor diffusion methods offer precise control over crystallization conditions for research and small-scale production. Hanging-drop and sitting-drop configurations enable systematic screening of crystallization conditions using minimal amounts of material [17]. These methods typically employ protein concentrations around 10 milligrams per milliliter in various buffer systems, with crystal formation occurring within 24-72 hours under optimal conditions [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; Weak savoury aroma

XLogP3

-4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

217.10625597 g/mol

Monoisotopic Mass

217.10625597 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U5JDO2770Z

Pharmacology

Alanylglutamine is a nutritional supplement containing a stable, water-soluble dipeptide comprised of the amino acids L-glutamine and L-alanine, with potential protective and absorption enhancing activities. Upon oral or enteral administration, alanylglutamine works locally in the gastrointestinal (GI) tract to both protect the integrity of the intestinal mucosa and maintain intestinal barrier functions. This reduces bacterial translocation, the risk of infection, infection-induced inflammatory damage and infection-associated symptoms, such as diarrhea, dehydration, malabsorption and electrolyte imbalances. Alanylglutamine also increases absorption of other chemicals, enhances epithelial repair, and inhibits apoptosis due to cellular damage, and stimulates cellular proliferation. Altogether, this improves absorption of nutrients, decreases weight loss, reduces diarrhea, decreases the risk of GI-associated infections and improves recovery. Upon absorption, alanylglutamine may also help inhibit muscle protein catabolism.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB02 - Alanyl glutamine

Other CAS

39537-23-0

Wikipedia

Alanyl-glutamine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
1: Wang H, Dong Y, Cai Y. Alanyl glutamine prophylactically protects against lipopolysaccharide induced acute lung injury by enhancing the expression of HSP70. Mol Med Rep. 2017 Sep;16(3):2807-2813. doi: 10.3892/mmr.2017.6896. Epub 2017 Jun 30. PubMed PMID: 28677812.
2: Li Y, Yuan W, Gao J, Fan C, Wu W, Bai F. Production of l-alanyl-l-glutamine by recycling E. coli expressing α-amino acid ester acyltransferase. Bioresour Technol. 2017 Dec;245(Pt B):1603-1609. doi: 10.1016/j.biortech.2017.06.008. Epub 2017 Jun 16. PubMed PMID: 28624247.
3: Kratochwill K, Boehm M, Herzog R, Gruber K, Lichtenauer AM, Kuster L, Csaicsich D, Gleiss A, Alper SL, Aufricht C, Vychytil A. Addition of Alanyl-Glutamine to Dialysis Fluid Restores Peritoneal Cellular Stress Responses - A First-In-Man Trial. PLoS One. 2016 Oct 21;11(10):e0165045. doi: 10.1371/journal.pone.0165045. eCollection 2016. PubMed PMID: 27768727; PubMed Central PMCID: PMC5074513.
4: Xue Z, Wen H, Wang C, Zhai L, Cheng A, Kou X. CPe-III-S Metabolism in Vitro and in Vivo and Molecular Simulation of Its Metabolites Using a p53-R273H Mutant. J Agric Food Chem. 2016 Sep 28;64(38):7095-103. doi: 10.1021/acs.jafc.6b01996. Epub 2016 Sep 15. PubMed PMID: 27584867.
5: Raizel R, Leite JS, Hypólito TM, Coqueiro AY, Newsholme P, Cruzat VF, Tirapegui J. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise. Br J Nutr. 2016 Aug;116(3):470-9. doi: 10.1017/S0007114516001999. Epub 2016 May 24. PubMed PMID: 27215379.
6: Zhang B, Lin M, Yu C, Li J, Zhang L, Zhou P, Yang W, Gao F, Zhou G. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets. Nutrition. 2016 Oct;32(10):1123-31. doi: 10.1016/j.nut.2016.02.023. Epub 2016 Mar 16. PubMed PMID: 27155955.
7: Chen XM, Guo GL, Sun L, Yang QS, Wang GQ, Qin GX, Zhang DM. Effects of Ala-Gln feeding strategies on growth, metabolism, and crowding stress resistance of juvenile Cyprinus carpio var. Jian. Fish Shellfish Immunol. 2016 Apr;51:365-372. doi: 10.1016/j.fsi.2016.02.034. Epub 2016 Mar 2. PubMed PMID: 26945938.
8: Ferrantelli E, Liappas G, Vila Cuenca M, Keuning ED, Foster TL, Vervloet MG, Lopéz-Cabrera M, Beelen RH. The dipeptide alanyl-glutamine ameliorates peritoneal fibrosis and attenuates IL-17 dependent pathways during peritoneal dialysis. Kidney Int. 2016 Mar;89(3):625-35. doi: 10.1016/j.kint.2015.12.005. Epub 2016 Jan 8. PubMed PMID: 26880457.
9: Turmezei J, Jávorszky E, Szabó E, Dredán J, Kállai-Szabó B, Zelkó R. EFFECT OF STORAGE TEMPERATURE ON THE STABILITY OF TOTAL PARENTERAL NUTRITION ADMIXTURES PREPARED FOR INFANTS. Acta Pol Pharm. 2015 Sep-Oct;72(5):843-9. PubMed PMID: 26665390.
10: da Rosa CV, Azevedo SC, Bazotte RB, Peralta RM, Buttow NC, Pedrosa MM, de Godoi VA, Natali MR. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. PLoS One. 2015 Dec 14;10(12):e0143005. doi: 10.1371/journal.pone.0143005. eCollection 2015. PubMed PMID: 26659064; PubMed Central PMCID: PMC4681705.
11: Barros MA, Vasconcelos PR, Souza CM, Andrade GM, Moraes MO, Costa PE, Coelho GR, Garcia JH. L-Alanyl-Glutamine Attenuates Oxidative Stress in Liver Transplantation Patients. Transplant Proc. 2015 Oct;47(8):2478-82. doi: 10.1016/j.transproceed.2015.08.001. PubMed PMID: 26518955.
12: Zhao MH, Kim NH, Cui XS. GlutaMAX prolongs the shelf life of the culture medium for porcine parthenotes. Theriogenology. 2016 Feb;85(3):368-75. doi: 10.1016/j.theriogenology.2015.08.014. Epub 2015 Sep 3. PubMed PMID: 26462658.
13: Yao D, Zheng L, Wang J, Guo M, Yin J, Li Y. Perioperative Alanyl-Glutamine-Supplemented Parenteral Nutrition in Chronic Radiation Enteritis Patients With Surgical Intestinal Obstruction: A Prospective, Randomized, Controlled Study. Nutr Clin Pract. 2016 Apr;31(2):250-6. doi: 10.1177/0884533615591601. Epub 2015 Jun 15. PubMed PMID: 26078286.
14: Nosworthy MG, Dodge ME, Bertolo RF, Brunton JA. Enterally delivered dipeptides improve small intestinal inflammatory status in a piglet model of intestinal resection. Clin Nutr. 2016 Aug;35(4):852-8. doi: 10.1016/j.clnu.2015.05.013. Epub 2015 May 29. PubMed PMID: 26073670.
15: Xu F, Zhu CR, Zhan YL, Lu GJ, Su HB. [Effect of L-alanyl-L-glutamine on expression of insulin-like growth factor-1 in intestinal tissues of low-birth-weight newborn rats with hypoxia/reoxygenation-induced intestinal injury]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 May;17(5):502-7. Chinese. PubMed PMID: 26014704.
16: Araújo CV, Lazzarotto CR, Aquino CC, Figueiredo IL, Costa TB, Alves LA, Ribeiro RA, Bertolini LR, Lima AA, Brito GA, Oriá RB. Alanyl-glutamine attenuates 5-fluorouracil-induced intestinal mucositis in apolipoprotein E-deficient mice. Braz J Med Biol Res. 2015 Jun;48(6):493-501. doi: 10.1590/1414-431X20144360. Epub 2015 Apr 28. PubMed PMID: 25945744; PubMed Central PMCID: PMC4470307.
17: Wang W, Choi RH, Solares GJ, Tseng HM, Ding Z, Kim K, Ivy JL. L-Alanylglutamine inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis after an acute resistance exercise. Amino Acids. 2015 Jul;47(7):1389-98. doi: 10.1007/s00726-015-1972-7. Epub 2015 Apr 3. PubMed PMID: 25837301.
18: Zhang B, Yu C, Lin M, Fu Y, Zhang L, Meng M, Xing S, Li J, Sun H, Gao F, Zhou G. Regulation of skeletal muscle protein synthetic and degradative signaling by alanyl-glutamine in piglets challenged with Escherichia coli lipopolysaccharide. Nutrition. 2015 May;31(5):749-56. doi: 10.1016/j.nut.2014.11.010. Epub 2014 Dec 19. PubMed PMID: 25837223.
19: Moore SR, Guedes MM, Costa TB, Vallance J, Maier EA, Betz KJ, Aihara E, Mahe MM, Lima AA, Oriá RB, Shroyer NF. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. Am J Physiol Gastrointest Liver Physiol. 2015 May 15;308(10):G831-9. doi: 10.1152/ajpgi.00422.2014. Epub 2015 Mar 19. PubMed PMID: 25792564; PubMed Central PMCID: PMC4437023.
20: Vasconcelos PR, Guimarães AB, Campelo MW, Vasconcelos PR, Guimaraes SB. Preconditioning with L-alanyl-glutamine upon cerebral edema and hypocampus red neurons counting in rats subjected to brain ischemia/reperfusion injury. Acta Cir Bras. 2015 Mar;30(3):199-203. doi: 10.1590/S0102-865020150030000006. PubMed PMID: 25790008.

Explore Compound Types